molecular formula C21H27Cl3N2O4 B3992025 1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Cat. No.: B3992025
M. Wt: 477.8 g/mol
InChI Key: VZOQKLBQJPQYMK-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride typically involves multiple steps:

    Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Attachment of the chlorophenyl group: This step involves the reaction of the benzodioxole derivative with a chlorophenylpiperazine under basic conditions.

    Formation of the propanol linkage: The final step involves the reaction of the intermediate with an appropriate alkylating agent to form the propanol linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a therapeutic agent.

    Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound may influence cellular signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)piperazine: Similar structure but lacks the propanol linkage.

    3-(4-chlorophenyl)-1-(1,3-benzodioxol-5-yl)piperazine: Similar structure but with different substitution patterns.

Uniqueness

1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4.2ClH/c22-17-2-1-3-18(11-17)24-8-6-23(7-9-24)12-19(25)14-26-13-16-4-5-20-21(10-16)28-15-27-20;;/h1-5,10-11,19,25H,6-9,12-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOQKLBQJPQYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC2=CC3=C(C=C2)OCO3)O)C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Reactant of Route 2
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1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Reactant of Route 3
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1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Reactant of Route 4
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1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Reactant of Route 6
1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

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